![molecular formula C20H26N2O4S B3467361 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467361.png)
1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as EBP or Ro 64-0802, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, this compound has been shown to enhance the activity of the neurotransmitter acetylcholine and increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In cancer research, this compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In infectious disease research, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5A protein.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In neuroscience, this compound has been found to improve spatial memory and reduce oxidative stress in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, this compound has been shown to have antiviral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments is its potential therapeutic applications in various fields of research. However, there are also limitations to using this compound, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are many potential future directions for research on 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. In neuroscience, further studies could explore the potential of this compound as a treatment for other neurodegenerative diseases such as Parkinson's disease. In cancer research, studies could investigate the potential of this compound as a combination therapy with other cancer drugs. In infectious disease research, further studies could explore the potential of this compound as a treatment for other viral infections. Additionally, further research could explore the potential of this compound as a drug delivery system for other therapeutic compounds.
Aplicaciones Científicas De Investigación
1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, this compound has been shown to have antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-3-26-19-6-4-17(5-7-19)16-21-12-14-22(15-13-21)27(23,24)20-10-8-18(25-2)9-11-20/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWKSJRLEPKFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



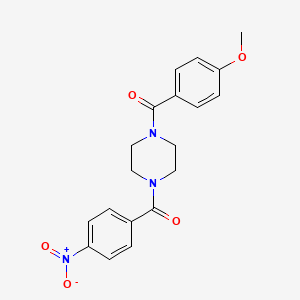
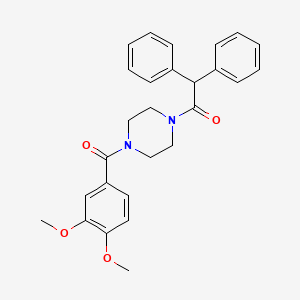


![1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3467309.png)

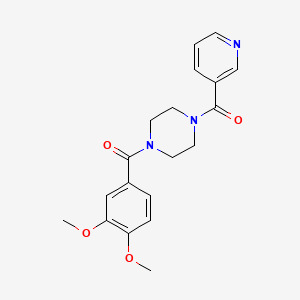
![1-[(4-chlorophenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3467332.png)

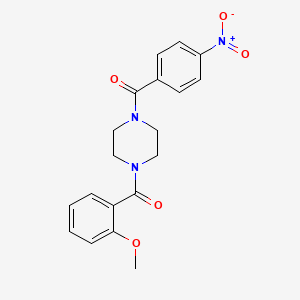
![1-[(4-chlorophenyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3467349.png)
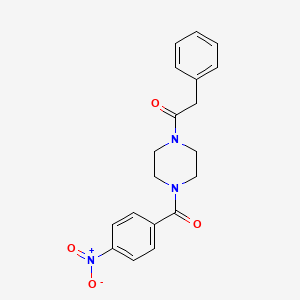
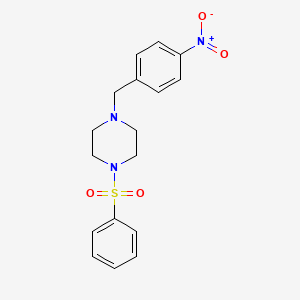
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3467372.png)